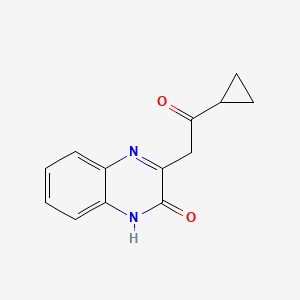
3-(2-cyclopropyl-2-oxoethyl)quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-cyclopropyl-2-oxoethyl)quinoxalin-2(1H)-one is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-cyclopropyl-2-oxoethyl)quinoxalin-2(1H)-one typically involves the condensation of a cyclopropyl ketone with a quinoxaline derivative. The reaction conditions may include:
Reagents: Cyclopropyl ketone, quinoxaline derivative, acid or base catalyst.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Time: Reaction times can vary from a few hours to overnight.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes:
Continuous flow reactors: For efficient and scalable synthesis.
Purification techniques: Such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
3-(2-cyclopropyl-2-oxoethyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline N-oxide.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Using halogenating agents, nucleophiles, or electrophiles.
Major Products
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoxaline derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or agrochemicals.
作用機序
The mechanism of action of 3-(2-cyclopropyl-2-oxoethyl)quinoxalin-2(1H)-one depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: Could involve inhibition of specific enzymes, modulation of receptor activity, or interference with cellular pathways.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-Methylquinoxaline: A methyl-substituted derivative.
3-(2-Oxoethyl)quinoxaline: A similar compound with a different substituent.
Uniqueness
3-(2-cyclopropyl-2-oxoethyl)quinoxalin-2(1H)-one is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties compared to other quinoxaline derivatives.
特性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC名 |
3-(2-cyclopropyl-2-oxoethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C13H12N2O2/c16-12(8-5-6-8)7-11-13(17)15-10-4-2-1-3-9(10)14-11/h1-4,8H,5-7H2,(H,15,17) |
InChIキー |
YEOMHEOYAMYJPT-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)CC2=NC3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


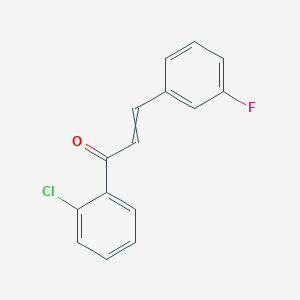
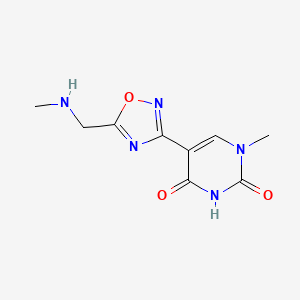
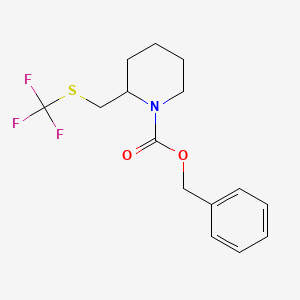
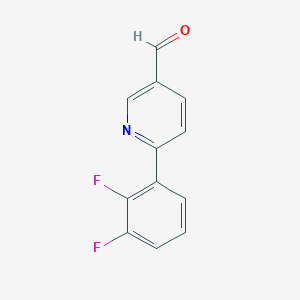
![N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14865389.png)
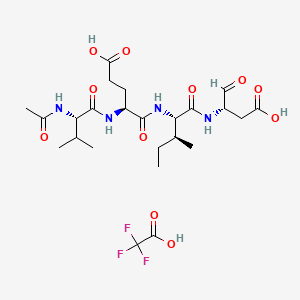
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B14865418.png)

![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboximidamide](/img/structure/B14865440.png)
![5-{[3-(2-Chlorophenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14865448.png)

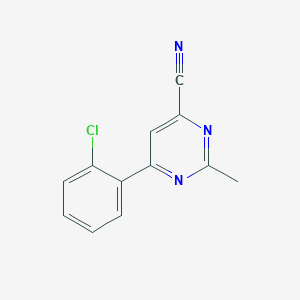
![(13S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14865469.png)
![2-Methoxy-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B14865470.png)
